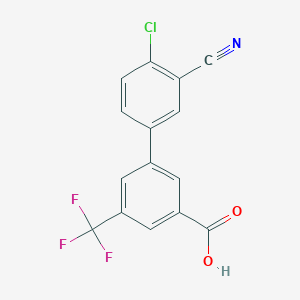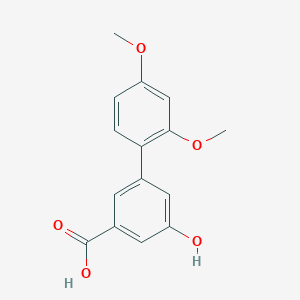
3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% (3-CTFB), is a chemical compound with a molecular weight of 303.55 g/mol and a chemical formula of C14H6ClF3NO2. It is a white crystalline solid with a melting point of 104-106°C. 3-CTFB is a trifluoromethylated phenyl benzoic acid, with a chlorine-substituted phenyl group and a cyanide group in the 3-position. It is a synthetic compound that is used in various scientific applications, such as in the synthesis of pharmaceuticals, in the study of enzyme-catalyzed reactions, and in the study of biochemical and physiological processes.
科学研究应用
3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% has been used extensively in scientific research, particularly in the study of enzyme-catalyzed reactions. It has been used to study the mechanism of action of various enzymes, such as the serine proteases and the cytochrome P450 enzymes. It has also been used to study the biochemical and physiological effects of various compounds, such as drugs, hormones, and toxins. In addition, 3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% has been used in the synthesis of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antineoplastic agents.
作用机制
The mechanism of action of 3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% is not fully understood. It is believed to act as an inhibitor of various enzymes, such as the serine proteases and the cytochrome P450 enzymes. It is thought to act by forming a covalent bond with the active site of the enzyme, thus blocking its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% are not fully understood. However, it is believed to act as an inhibitor of various enzymes, such as the serine proteases and the cytochrome P450 enzymes. In addition, it is believed to have anti-inflammatory and antineoplastic effects.
实验室实验的优点和局限性
The use of 3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to its use. It is not very soluble in water, and its solubility in organic solvents is limited. Furthermore, it is not very soluble in aqueous solutions.
未来方向
There are several potential future directions for the use of 3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% in scientific research. It could be used to study the mechanism of action of other enzymes, and to study the biochemical and physiological effects of other compounds. It could also be used in the synthesis of other pharmaceuticals, such as antibiotics, antivirals, and antifungals. In addition, it could be used to study the effects of environmental toxins, and to develop new therapeutic agents for the treatment of various diseases. Finally, it could be used to study the effects of various drugs on the human body, and to develop new drug delivery systems.
合成方法
3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-chloro-3-cyanophenol with trifluoroacetic anhydride in the presence of pyridine, which yields 3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% in a yield of 95%. The second step involves the recrystallization of the crude product to obtain pure 3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95%.
属性
IUPAC Name |
3-(4-chloro-3-cyanophenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF3NO2/c16-13-2-1-8(3-11(13)7-20)9-4-10(14(21)22)6-12(5-9)15(17,18)19/h1-6H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJWHWZDCDQSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690789 |
Source


|
| Record name | 4'-Chloro-3'-cyano-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261909-15-2 |
Source


|
| Record name | 4'-Chloro-3'-cyano-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














